Orthoperiodate(3-)

描述

属性

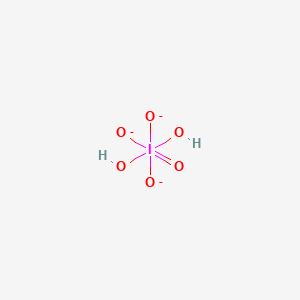

分子式 |

H2IO6-3 |

|---|---|

分子量 |

224.92 g/mol |

IUPAC 名称 |

dihydroxy-trioxido-oxo-λ7-iodane |

InChI |

InChI=1S/H5IO6/c2-1(3,4,5,6)7/h(H5,2,3,4,5,6,7)/p-3 |

InChI 键 |

TWLXDPFBEPBAQB-UHFFFAOYSA-K |

SMILES |

OI(=O)(O)([O-])([O-])[O-] |

规范 SMILES |

OI(=O)(O)([O-])([O-])[O-] |

产品来源 |

United States |

Synthetic Methodologies and Formation Chemistry of Orthoperiodate 3 Compounds

Strategies for Orthoperiodate(3-) Synthesis and Isolation

The generation and isolation of orthoperiodate compounds can be achieved through various electrochemical, chemical, and solid-state methods. These strategies are tailored to produce specific salts or solutions containing the desired orthoperiodate anions.

Electrochemical Generation Routes for Orthoperiodate(3-)

Electrochemical synthesis is a prominent method for producing periodates, valued for its potential environmental and economic benefits. advanceseng.com The industrial-scale production often involves the anodic oxidation of sodium iodate (B108269) in an alkaline solution. wikipedia.org

A common approach utilizes a lead dioxide (PbO₂) anode, where iodate ions (IO₃⁻) are oxidized to orthoperiodate (IO₆⁵⁻). advanceseng.comwikipedia.org The reaction is represented as: IO₃⁻ + 6OH⁻ → IO₆⁵⁻ + 3H₂O + 2e⁻ (E° = -1.6 V) wikipedia.org

While effective, the use of lead dioxide anodes poses a risk of lead contamination, which is unacceptable for applications in pharmaceuticals and fine chemicals. advanceseng.com To circumvent this issue, modern electrochemical methods employ alternative anode materials like boron-doped diamond (BDD). BDD anodes offer high durability and a comparable overpotential for oxygen evolution to PbO₂ without the risk of toxic metal leaching, enabling a cleaner and more cost-efficient synthesis of periodate (B1199274) from common iodides. advanceseng.com The electrochemical regeneration of periodate from the iodate byproduct of oxidation reactions is also an industrially significant process, allowing for the recycling of the oxidant. acs.org

Chemical Oxidation Pathways for Orthoperiodate(3-) Formation

Chemical oxidation provides several pathways to orthoperiodate, typically by treating lower oxidation state iodine compounds with strong oxidizing agents in an alkaline medium. The first synthesis of periodate involved bubbling chlorine gas through an iodine solution. acs.org A common laboratory and industrial synthesis involves the oxidation of sodium iodate with chlorine in a strongly alkaline solution. wikipedia.orghomescience.net

The net reaction using sodium iodide as the starting material is: NaI + 9NaOH + 4Cl₂ → Na₂H₃IO₆ + 8NaCl + 3H₂O homescience.net

This reaction is most efficient at high temperatures (near boiling) to minimize the formation of iodate as a side product. homescience.net The resulting disodium (B8443419) dihydrogen orthoperiodate (Na₂H₃IO₆) is sparingly soluble and precipitates from the solution. homescience.net Other powerful oxidizing agents can also be used to convert iodide, iodine, or iodate to periodate, including hypochlorite, peroxodisulfate, permanganate, and ozone. acs.org

Solid-State Synthesis of Orthoperiodate(3-) Salts

Solid-state reactions offer a direct route to anhydrous orthoperiodate salts. This method avoids the complexities of aqueous equilibria and crystallization. A notable example is the synthesis of pentacalcium orthoperiodate, Ca₅(IO₆)₂, which is prepared by heating a mixture of calcium iodate (Ca(IO₃)₂) with calcium oxide (CaO) or calcium hydroxide (B78521) (Ca(OH)₂). google.com The reaction is conducted at temperatures between 425°C and 560°C. google.com

Similarly, solid-state methods have been developed for alkali metal orthoperiodates. For instance, rubidium orthoperiodates, including Rb₂[H₃IO₆], can be synthesized through solid-state reactions, yielding salts that contain mononuclear H₃IO₆²⁻ anions. researchgate.net Thermal decomposition of certain hydrated rubidium orthoperiodates containing dimeric anions, such as Rb₄[H₂I₂O₁₀]·4H₂O, can also yield proton-free salts like Rb₄[I₂O₉]. researchgate.net

Elucidation of Formation Pathways and Equilibria Involving Orthoperiodate(3-) Species

In aqueous solutions, periodate exists as a complex system of interrelated species, with the equilibria being highly dependent on pH, concentration, and the counter-ion present. The chemistry is primarily governed by hydration-dehydration and dimerization processes.

Hydration-Dehydration Equilibria and Mechanisms

The fundamental equilibrium in aqueous periodate chemistry is the interconversion between the octahedral orthoperiodate and the tetrahedral metaperiodate forms. wikipedia.org Orthoperiodic acid (H₅IO₆) can be dehydrated by heating to 100°C under vacuum to yield metaperiodic acid (HIO₄). wikipedia.orglibretexts.org

H₅IO₆ ⇌ HIO₄ + 2H₂O libretexts.org

In solution, orthoperiodic acid is a weak polyprotic acid and undergoes successive deprotonations as the pH increases. libretexts.org The formation of various orthoperiodate anions, including H₃IO₆²⁻ and H₂IO₆³⁻, is dictated by these acid-base equilibria. libretexts.org

| Equilibrium | pKa Value (at 25°C) |

| H₅IO₆ ⇌ H₄IO₆⁻ + H⁺ | 3.29 |

| H₄IO₆⁻ ⇌ H₃IO₆²⁻ + H⁺ | 8.31 |

| H₃IO₆²⁻ ⇌ H₂IO₆³⁻ + H⁺ | 11.60 |

| Data from Chemistry LibreTexts. libretexts.org |

The species H₃IO₆²⁻ is a significant component in alkaline solutions. surrey.ac.uk Some studies propose that the hydration-dehydration mechanisms involve pentacoordinated periodate species as transient intermediates. surrey.ac.uk However, recent research using Raman spectroscopy has suggested that the octahedral orthoperiodate form is the decisive species in aqueous solutions and that the widely cited ortho-meta interconversion may play a less significant role than previously believed. researchgate.net

Dimerization Processes of Orthoperiodate(3-) Ions

Under certain conditions, orthoperiodate ions can undergo condensation to form dimeric species. This process is particularly prevalent at high concentrations and specific pH values. researchgate.netresearchgate.net The most well-characterized dimeric ion is H₂I₂O₁₀⁴⁻, which consists of two IO₆ octahedra sharing an edge. researchgate.net

The formation of this dimer is notably observed in concentrated potassium periodate solutions at a pH of around 10. researchgate.netresearchgate.netnih.gov The significantly higher solubility of potassium periodate salts compared to sodium periodate salts is believed to be a key factor promoting dimerization. researchgate.net These dimeric orthoperiodate ions have different properties, including reduced oxidizing activity compared to their monomeric counterparts, which can be exploited for selective oxidation reactions. researchgate.netnih.gov

| Periodate Species | Formula | Type | Common Conditions |

| Orthoperiodic Acid | H₅IO₆ | Monomer | Acidic (pH < 3) |

| Orthoperiodate(1-) | H₄IO₆⁻ | Monomer | Weakly Acidic to Neutral (pH 3-8) |

| Orthoperiodate(2-) (B1234791) | H₃IO₆²⁻ | Monomer | Alkaline libretexts.orgsurrey.ac.uk |

| Dimeric Orthoperiodate | H₂I₂O₁₀⁴⁻ | Dimer | Concentrated K⁺ solutions, pH ~10 researchgate.netnih.gov |

pH-Dependent Speciation and Interconversion Dynamics

The chemical nature of periodate in aqueous solutions is characterized by a complex series of equilibria, which are highly dependent on the solution's pH. wikipedia.org Orthoperiodic acid (H₅IO₆) is a weak polyprotic acid that undergoes successive deprotonations, leading to a variety of orthoperiodate species. libretexts.org The interconversion between these species dictates the dominant form of periodate present under specific pH conditions. wikipedia.org

The equilibria and their corresponding acid dissociation constants (pKa) are fundamental to understanding this dynamic behavior. The deprotonation sequence of orthoperiodic acid is as follows:

H₅IO₆ ⇌ H₄IO₆⁻ + H⁺, pKa₁ = 3.29 libretexts.org H₄IO₆⁻ ⇌ H₃IO₆²⁻ + H⁺, pKa₂ = 8.31 libretexts.org H₃IO₆²⁻ ⇌ H₂IO₆³⁻ + H⁺, pKa₃ = 11.60 libretexts.org

In addition to these monomeric species, a dehydration reaction can occur under basic conditions, leading to the formation of a dimeric species, diperiodate (often referred to as mesoperiodate). wikipedia.org

2 H₃IO₆²⁻ ⇌ H₂I₂O₁₀⁴⁻ + 2 H₂O wikipedia.org

The relative concentration and reactivity of these species are critical in various chemical processes. Research into periodate-based advanced oxidation processes has highlighted that the pH-dependent speciation directly influences the reaction kinetics and pathways. figshare.comnih.gov For instance, studies have suggested that H₄IO₆⁻ and the dimeric H₂I₂O₁₀⁴⁻ are the primary precursors for the generation of hydroxyl radicals (HO•). figshare.comnih.gov The second-order rate constant for the reaction of the dimeric H₂I₂O₁₀⁴⁻ with hydrogen peroxide at pH 9.0 was found to be approximately 1199.5 M⁻¹ s⁻¹, significantly higher than that of H₄IO₆⁻ (≈2.2 M⁻¹ s⁻¹ at pH 3.0). nih.gov This demonstrates a clear link between pH, the dominant periodate species, and its oxidative reactivity. acs.org

The following table summarizes the key periodate species and the pH conditions under which they are most prevalent.

| Species Name | Chemical Formula | Predominant pH Range | Dissociation Constant (pKa) |

| Orthoperiodic Acid | H₅IO₆ | < 3 | pKa₁ = 3.29 |

| Dihydrogen Orthoperiodate(1-) | H₄IO₆⁻ | 3 - 8 | pKa₂ = 8.31 |

| Monohydrogen Orthoperiodate(2-) | H₃IO₆²⁻ | 8 - 11 | pKa₃ = 11.60 |

| Orthoperiodate(3-) | H₂IO₆³⁻ | > 11 | - |

| Diperiodate | H₂I₂O₁₀⁴⁻ | Basic Conditions | - |

This table provides a simplified view of species predominance. In reality, multiple species coexist in equilibrium, with their relative concentrations determined by the precise pH and the pKa values.

Advanced Synthetic Techniques for Orthoperiodate(3-) Derivatives

Modern synthetic chemistry has moved towards developing more efficient, sustainable, and specialized methods for producing inorganic compounds, including derivatives of orthoperiodate(3-). These advanced techniques often provide higher yields, improved purity, and reduced environmental impact compared to traditional methods. acs.org

A significant advancement is the use of electrochemical synthesis. This "green" method involves the electrochemical oxidation of iodates at a lead dioxide (PbO₂) anode to produce periodate. libretexts.orgacs.org This technique is not only cleaner but also more cost-effective, which facilitates the broader use of periodate compounds in various applications. acs.org Furthermore, electrochemical protocols have been developed for the in-situ regeneration of periodate from iodate, which is of great industrial interest for creating sustainable, cyclic processes. acs.org

Beyond general periodate synthesis, specific techniques have been developed to create unique orthoperiodate derivatives:

Solid-State Synthesis: This method is employed for creating solvent-free salts. For example, pentacalcium orthoperiodate (Ca₅(IO₆)₂) is prepared by heating a mixture of calcium iodate and calcium oxide or calcium hydroxide at temperatures between 425–560°C. google.com Similarly, solid-state synthesis has been used to prepare specific rubidium periodates. researchgate.net

Evaporative Crystallization: The synthesis of complex rubidium orthoperiodates, such as Rb₂[H₃IO₆] and the dimeric Rb₄[H₂I₂O₁₀]·4H₂O, has been achieved by the controlled evaporation of aqueous solutions containing rubidium metaperiodate (RbIO₄) and rubidium hydroxide (RbOH). researchgate.net

Chelate Complex Formation: Advanced techniques can be used to form complex derivatives with other metals. A stable silver(III) bisperiodate complex, K₃Ag[IO₄(OH)₂]₂, was synthesized via the chemical oxidation of a silver salt with potassium persulfate in the presence of potassium periodate in a basic solution. acs.org This method utilizes the orthoperiodate ligand's ability to chelate the central silver atom. acs.org

The following table summarizes these advanced synthetic approaches for creating orthoperiodate derivatives.

| Synthetic Technique | Derivative Type | Key Principles / Reactants |

| Electrochemical Synthesis | General Periodate Production | Oxidation of iodate on a PbO₂ anode; allows for regeneration. libretexts.orgacs.org |

| Solid-State Synthesis | Anhydrous Calcium Salt | Heating Ca(IO₃)₂ with CaO or Ca(OH)₂ at high temperatures. google.com |

| Evaporative Crystallization | Rubidium Orthoperiodate Salts | Evaporation of aqueous solutions of RbIO₄ and RbOH. researchgate.net |

| Chelate Complex Formation | Silver(III) Bisperiodate Complex | Oxidation of AgNO₃ with K₂S₂O₈ in the presence of KIO₄ and KOH. acs.org |

Theoretical and Computational Investigations of Orthoperiodate 3 Systems

Quantum Chemical Approaches to Electronic Structure and Bonding in Orthoperiodate(3-)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in describing the electronic configuration and the nature of chemical bonds within the orthoperiodate(3-) anion and its related species. These studies provide a foundational understanding of the ion's geometry and stability.

The structure of various periodate (B1199274) ions, including the orthoperiodate form H₂IO₆³⁻, has been determined in the solid state using techniques like Extended X-ray Absorption Fine Structure (EXAFS), with computational methods providing corroborating data. nih.govnih.govslu.se For instance, DFT calculations on ammonium (B1175870) periodate (API), which contains the periodate anion, have revealed key electronic properties. The electronic density of states (DOS) analysis shows that API has a semiconductor-type band gap of 2.92 eV, significantly smaller than that of ammonium perchlorate (B79767) (6.21 eV), suggesting greater ignition sensitivity. researchgate.net This difference in electronic structure highlights the unique nature of the periodate ion. researchgate.net

Ab initio calculations are used to model the geometry and vibrational properties of such ions. mdpi.commontana.edu Studies combining experimental measurements (LAXS and EXAFS) with theoretical ab initio quantum mechanical charge field molecular dynamics (QMCF MD) have been applied to various oxo-halo anions. nih.govnih.gov These combined approaches confirm the octahedral geometry of orthoperiodate species. acs.org The I-O bond lengths determined from these methods provide critical information about the bonding character.

Table 1: Selected Iodine-Oxygen Bond Distances in Periodate Species from Experimental and Computational Studies

| Species | Method | I-O Bond Length (Å) | Source |

|---|---|---|---|

| Sodium Metaperiodate (solid) | EXAFS | 1.775 | slu.se |

| Sodium Orthoperiodate (H₂IO₆³⁻ form, solid) | EXAFS | 1.89 | slu.se |

| Metaperiodate (in aqueous solution) | EXAFS | 1.776 | slu.se |

Computational Modeling of Orthoperiodate(3-) Reactivity and Energetics

Computational modeling is crucial for investigating the reaction pathways and energy landscapes of orthoperiodate(3-) and related species, especially in complex processes like advanced oxidation. iwaponline.com DFT calculations have been employed to determine the energetics of reactions involving periodate. For example, in the Fe(II)-activated periodate system, DFT was used to model the reaction between Fe(H₂O)₆²⁺ and IO₄(H₂O)⁻, which proceeds through the formation of a hydrogen bonding complex, ligand exchange, and subsequent oxygen atom transfer to generate high-valent iron species. acs.org

The reactivity of different periodate species is highly dependent on pH, and computational studies help to understand these dependencies. In the H₂O₂/periodate system, it was proposed that H₄IO₆⁻ and the dimeric form H₂I₂O₁₀⁴⁻ are the key precursors to hydroxyl radical formation. acs.org The second-order rate constant for the reaction of H₂I₂O₁₀⁴⁻ with H₂O₂ at pH 9.0 was determined to be approximately 1199.5 M⁻¹ s⁻¹, a value significantly higher than that for the reaction of H₄IO₆⁻ with H₂O₂ at pH 3.0 (∼2.2 M⁻¹ s⁻¹). acs.org This highlights the dramatic difference in reactivity between various orthoperiodate forms. acs.org

Energetic properties derived from DFT, such as bulk modulus and shear modulus, can also predict the mechanical sensitivity of materials containing the periodate ion. For ammonium periodate, a higher bulk modulus (25.87 GPa) compared to ammonium perchlorate (21.42 GPa) suggests it experiences more shear under pressure, contributing to its greater ignition sensitivity. researchgate.net

Table 2: Calculated Properties and Reactivity Data for Periodate Species

| Parameter | Species/System | Value | Significance | Source |

|---|---|---|---|---|

| Band Gap (Δg) | Ammonium Periodate (API) | 2.92 eV | Indicates semiconductor-like electronic profile, linked to higher ignition sensitivity. | researchgate.net |

| Bulk Modulus (K) | Ammonium Periodate (API) | 25.87 GPa | Higher rigidity compared to APC, influencing mechanical sensitivity. | researchgate.net |

| Reaction Rate Constant with H₂O₂ | H₄IO₆⁻ (at pH 3.0) | ~2.2 M⁻¹ s⁻¹ | Rate of hydroxyl radical precursor reaction. | acs.org |

| Reaction Rate Constant with H₂O₂ | H₂I₂O₁₀⁴⁻ (at pH 9.0) | ~1199.5 M⁻¹ s⁻¹ | Demonstrates significantly higher reactivity of the dimeric species. | acs.org |

Application of Molecular Dynamics for Orthoperiodate(3-) in Solution and Solid States

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of ions in different environments. Ab initio quantum mechanical charge field molecular dynamics (QMCF MD) has been a key technique for studying the structure and dynamics of hydrated oxo-halo anions, including orthoperiodate species. nih.govnih.govresearchgate.net

A comprehensive study combining QMCF MD simulations with LAXS and EXAFS experiments investigated the structure of orthoperiodate, specifically the H₂IO₆³⁻ ion, in both solid sodium salts and in aqueous solution. nih.govnih.gov The results from the solid-state analysis confirmed the structure of the orthoperiodate ion. nih.govnih.govslu.se

However, the simulations and experimental data for aqueous solutions revealed a crucial aspect of periodate chemistry: the only form of periodate present in aqueous solution is the tetrahedral metaperiodate ion (IO₄⁻). nih.govnih.govslu.se This indicates that while the orthoperiodate(3-) ion can be stable in a solid crystal lattice, it converts to the metaperiodate form upon dissolution in water under the studied conditions. The hydration of the resulting metaperiodate ion involves hydrogen bonding to water molecules, which causes the I-O bonds to be slightly longer (by 0.01-0.02 Å) in aqueous solution compared to anhydrous solid salts. nih.govnih.gov The periodate ion is characterized as a "structure breaker," meaning the hydrogen bonds it forms with hydrating water molecules are weaker and more transient than the hydrogen bonds between water molecules in the bulk liquid. nih.govnih.gov

Reaction Mechanisms and Transformational Chemistry of Orthoperiodate 3

Comprehensive Mechanistic Studies of Orthoperiodate(3-)-Mediated Oxidations

The oxidative capacity of orthoperiodate is harnessed in numerous chemical transformations, most notably in the cleavage of vicinal diols, a reaction known as the Malaprade oxidation. The mechanism of these oxidations involves the formation of a cyclic periodate (B1199274) ester intermediate. wikipedia.org This intermediate subsequently decomposes to yield two carbonyl compounds. The reaction is selective and efficient for cis-diols, which can readily form the cyclic ester, while the oxidation of trans-diols is significantly slower as the formation of the cyclic intermediate is sterically hindered. wikipedia.org In alkaline solutions, periodate ions can exist as dimeric orthoperiodate ions (H₂I₂O₁₀⁴⁻), which exhibit reduced oxidizing activity but can preferentially oxidize non-ordered regions of polysaccharides like cellulose (B213188). goettingen-research-online.deresearchgate.net

Kinetic modeling of cellulose oxidation by periodate has been performed to quantify rate-limiting steps. chalmers.se These studies, assuming a pseudo-first-order reaction, have derived rate expressions to understand the impact of pH, periodate concentration, and temperature. chalmers.se The energy of activation (Ea) and entropy of activation (ΔS≠) provide further insight into the transition state of these reactions.

Table 1: Kinetic Parameters for Selected Orthoperiodate-Mediated Oxidations This table is interactive. Click on the headers to sort the data.

| Substrate | Conditions | Rate Law | Activation Energy (Ea) | Reference |

|---|---|---|---|---|

| L-Serine | Alkaline | First order in [Serine] and [Periodate] | 83.06 ± 2.23 kJmol⁻¹ | rjpbcs.com |

| Thiourea (B124793) Dioxide | Acidic | Complex, dependent on [H⁺], [H₅IO₆], and [H₄IO₆⁻] | Not specified | acs.org |

| Orotatochromium(III) Complexes | pH dependent | First order in [Complex] and [IO₄⁻] | Not specified | researchgate.net |

The primary and most well-characterized intermediate in orthoperiodate oxidations of 1,2-diols and related compounds is a cyclic periodate ester. wikipedia.org This intermediate forms through the reaction of the orthoperiodate ion with the vicinal hydroxyl groups of the substrate. researchgate.net The mechanism involves the formation of this cyclic diester, followed by dehydration and an internal rearrangement that leads to the cleavage of the carbon-carbon bond and the formation of the carbonyl products. acs.org The inability to form this cyclic intermediate, for example with constrained trans-diols, prevents the oxidation from occurring. acs.org

In enzymatic reactions involving copper, a proposed intermediate following hydrogen atom transfer from a substrate is a Cu(I)-hydroperoxide species bound to a peptidyl-thioaldehyde. nih.gov While this is a specific biological context, it highlights the potential for complex intermediate formation in metal-assisted periodate chemistry. In most standard organic transformations, however, the cyclic ester remains the key identified intermediate responsible for the oxidative cleavage.

Orthoperiodate(3-) is a versatile oxidant with a broad substrate scope, primarily centered around compounds with vicinal functional groups. Its high chemoselectivity makes it a valuable tool in organic synthesis. The classic Malaprade reaction involves the cleavage of 1,2-diols (vicinal diols). acs.org This reactivity extends to a variety of related functional groups.

The substrate scope includes:

1,2-diols (vicinal diols): Cleaved to form two aldehydes or ketones. libretexts.org

α-hydroxy ketones and α-hydroxy acids: Cleaved to a carboxylic acid and an aldehyde/ketone. wikipedia.org

1,2-diketones (α-diketones): Cleaved to form two carboxylic acids. wikipedia.org

1,2-amino alcohols (α-amino alcohols): Cleaved to an aldehyde/ketone and an aldehyde with the release of ammonia. wikipedia.orgacs.org

1,2-diamines: Undergo oxidative cleavage. wikipedia.org

Alkenes: Can be oxidized in a two-step, one-pot process in conjunction with a catalyst like osmium tetroxide (Lemieux-Johnson oxidation), which first forms a diol that is then cleaved by periodate. wikipedia.orgacs.org

Sulfides: Can be oxidized to sulfoxides. wikipedia.org

Chemoselectivity is a hallmark of orthoperiodate oxidations. A significant example is the much faster reaction rate with cis-diols compared to trans-diols, stemming from the ease of forming the required cyclic periodate ester intermediate. wikipedia.org Furthermore, in complex molecules like polysaccharides, orthoperiodate can exhibit structural selectivity. In alkaline conditions, dimeric orthoperiodate ions have been shown to preferentially oxidize the non-ordered, amorphous regions of cellulose, leaving the crystalline regions intact, which allows for the isolation of cellulose nanocrystals. goettingen-research-online.deresearchgate.net

Table 2: Substrate Classes for Orthoperiodate(3-) Oxidation and Resulting Products This table is interactive. Click on the headers to sort the data.

| Substrate Class | General Structure | Primary Product(s) | Reference |

|---|---|---|---|

| 1,2-Diol | R₂C(OH)-C(OH)R₂ | 2 R₂C=O (Aldehydes/Ketones) | wikipedia.orgacs.org |

| α-Hydroxy Ketone | R₂C(OH)-C(=O)R | R₂C=O and RCOOH | wikipedia.org |

| 1,2-Diketone | RC(=O)-C(=O)R | 2 RCOOH (Carboxylic Acids) | wikipedia.org |

| 1,2-Amino Alcohol | R₂C(OH)-C(NH₂)R₂ | 2 R₂C=O and NH₃ | wikipedia.orgacs.org |

Orthoperiodate(3-) as a Ligand in Coordination Chemistry

The orthoperiodate ion, [IO₆]⁵⁻, and its protonated forms (e.g., [H₂IO₆]³⁻, [H₃IO₆]²⁻), can act as ligands in coordination chemistry. It typically coordinates to metal centers through its oxygen atoms, often acting as a bidentate ligand to form stable chelate rings. This coordination stabilizes high oxidation states of metals due to the ligand's high negative charge and strong sigma-donating ability.

The synthesis of metal complexes containing orthoperiodate ligands generally involves the reaction of a soluble metal salt with a source of periodate in an aqueous solution. The specific form of the periodate ligand in the final complex and the reaction conditions, particularly pH, are critical.

A common synthetic strategy involves:

Dissolving a metal salt (e.g., nitrate (B79036), chloride) in water.

Adding a solution of a periodate salt, such as sodium or potassium periodate.

Controlling the pH of the solution with an acid or base to promote the formation of the desired complex and facilitate its precipitation.

For example, a stable silver(III) bisperiodate complex, K₃[Ag(H₂IO₆)₂]·4H₂O, was prepared via the chemical oxidation of a silver(I) source in the presence of orthoperiodate, followed by isolation through acidimetric precipitation. nih.gov Similarly, iron(III)-periodate complexes have been synthesized by reacting iron(III) nitrate with sodium periodate in an acidic aqueous solution, followed by the addition of alkali to form various salts of the complex anion. rsc.org These methods highlight the direct reaction between metal ions and periodate in solution as the primary route to these coordination compounds. sysrevpharm.orgeolss.net

Ligand exchange, or substitution, is a fundamental reaction in coordination chemistry where one ligand in a complex is replaced by another. libretexts.orgchemguide.co.uk These reactions can proceed through different mechanisms, primarily dissociative (where the leaving ligand departs first, forming an intermediate of lower coordination number) or associative (where the incoming ligand binds first, forming an intermediate of higher coordination number). libretexts.orglibretexts.org

Studies involving orthoperiodate as a ligand have provided insights into its substitution behavior. The reaction between the iron(III) hydroxo dimer, [Fe₂(OH)₂]⁴⁺, and periodate has been investigated kinetically. acs.org This process is unique because the initial rate is second-order with respect to the iron dimer, suggesting a complex ligand substitution mechanism. The proposed outcome is the formation of bi- and tetranuclear complexes, such as [Fe₂(OH)₂(H₄IO₆)]³⁺, where the periodate has substituted other ligands in the coordination sphere of the iron centers. acs.org

The principles of ligand substitution suggest that the rate of exchange involving orthoperiodate would be influenced by the nature of the metal center (its charge, size, and electronic configuration), the steric and electronic properties of the other ligands in the complex, and the incoming ligand itself. nih.govscispace.com For instance, in complexes where orthoperiodate is the leaving group, the reaction might be initiated by protonation of one of its oxygen atoms, facilitating its departure. Conversely, as an incoming ligand, its high charge would make it a strong nucleophile, potentially favoring an associative pathway with coordinatively unsaturated or flexible metal centers.

Reactivity and Stability Profiles of Orthoperiodate(3-) Coordination Compounds

The stability and reactivity of coordination compounds containing the orthoperiodate(3-) ion, [IO₆]⁵⁻ (often found in protonated forms like [H₂IO₆]³⁻ or [H₃IO₆]²⁻ in relevant media), are governed by a complex interplay of factors including the nature of the central metal ion, the coordination geometry, and the reaction environment. ijtsrd.comrsc.org Orthoperiodate acts as a ligand, coordinating to metal centers and forming complexes with varied stability constants, which reflect the equilibrium binding affinity between the metal and the ligands. ijtsrd.com

The central metal ion's identity, oxidation state, and electronic configuration are crucial determinants of the stability of these complexes. ijtsrd.com For instance, transition metals with accessible high oxidation states can form stable complexes with the highly oxidizing orthoperiodate ligand. The synthesis of a tripotassium silver(III) bisperiodate complex highlights the ability of orthoperiodate chelation to stabilize otherwise reactive metal centers. researchgate.net The geometry of the coordination sphere, influenced by the ligands, also plays a significant role. ijtsrd.com Factors such as ligand denticity and the chelate effect can enhance stability. ijtsrd.com

Environmental conditions such as pH are critical, as the protonation state of the orthoperiodate ion itself is pH-dependent. wikipedia.org In alkaline solutions, dimeric forms such as the dimeric orthoperiodate ion (H₂I₂O₁₀)⁴⁻ can be the predominant species, influencing the formation and structure of coordination compounds. researchgate.net The stability of these complexes is a key consideration in their application, as dissociation could lead to unintended side reactions. researchgate.net Spectroscopic techniques, such as Iodine-127 Nuclear Magnetic Resonance (NMR), have been utilized to characterize the bonding and structure of transition-metal periodate complexes, providing insights into their stability. researchgate.net

| Factor | Influence on Stability | Example/Note |

| Central Metal Ion | The metal's identity, oxidation state, and electron configuration significantly affect complex stability. ijtsrd.com | High oxidation state metals can form more stable complexes. The Ag(III) center is stabilized by orthoperiodate chelation. researchgate.net |

| Ligand Properties | Ligand denticity, geometry, and steric effects influence the formation and stability of the coordination sphere. ijtsrd.comloc.gov | Higher ligand denticity often leads to enhanced stability due to the chelate effect. ijtsrd.com |

| pH of the Medium | pH controls the protonation state of orthoperiodate (e.g., [H₃IO₆]²⁻, [H₂IO₆]³⁻) and can lead to dimerization (e.g., H₂I₂O₁₀⁴⁻). researchgate.netwikipedia.org | The dominant species in solution dictates the nature of the complex formed. |

| Solvation | The interaction of the complex with solvent molecules can compete with ligand coordination, affecting overall stability. ijtsrd.com | Solvation dynamics can either stabilize or destabilize the coordination compound. |

Photochemical and Electrochemical Reaction Pathways of Orthoperiodate(3-)

The reaction pathways of orthoperiodate(3-) can be significantly influenced by photochemical and electrochemical inputs, leading to unique transformations and applications in synthesis and environmental remediation.

Photochemical Pathways: Photochemical activation provides an alternative route for initiating reactions involving periodate. Studies have shown that light can dramatically impact reactions involving periodate, in some cases initiating reactions that barely proceed in the dark. researchgate.net For instance, the analyzing light beam in a spectrophotometer has been shown to be sufficient to initiate photochemical reactions, shortening the induction period of the tetrathionate-periodate reaction. researchgate.net This indicates that periodate species can absorb light energy to become more potent oxidants.

In the context of catalysis, orthoperiodate has been used in visible-light-driven processes. A notable example is a hematite-core complex that, in the presence of orthoperiodate at pH 8, catalyzes visible-light-driven water oxidation. nih.gov In this system, the dominant form of periodate, [H₃IO₆]²⁻, is believed to trap an excited electron, initiating the catalytic cycle. researchgate.net This highlights the potential for using light to drive thermodynamically demanding reactions with orthoperiodate.

Electrochemical Pathways: Electrochemical methods are central to the synthesis, regeneration, and application of periodate. The electrochemical oxidation of iodate (B108269) to periodate is a key industrial process. researchgate.net Boron-doped diamond (BDD) anodes have emerged as highly efficient and durable materials for this transformation, avoiding contamination from heavy metals like lead, which was used in older processes. researchgate.netnih.gov This "green" electrochemical synthesis allows for the cost-effective production of para-periodate (the sodium salt of H₂IO₆³⁻). nih.gov

Furthermore, electrochemical systems can regenerate spent periodate (in the form of iodate) after its use as an oxidant, creating a sustainable, recyclable process. nih.gov This regeneration can occur even in the presence of organic impurities, which are concurrently mineralized at the anode surface in a "self-cleaning" process. nih.gov Electrochemical activation of periodate using graphite (B72142) electrodes has also been shown to significantly accelerate the degradation of organic micropollutants in water, demonstrating a wide pH tolerance and robust performance. researchgate.net

| Pathway | Description | Key Findings & Applications |

| Photochemical | Initiation or acceleration of reactions by the absorption of light energy by periodate species. | - Light can induce the tetrathionate-periodate reaction. researchgate.net- Used in visible-light-driven water oxidation with a hematite-core catalyst, where [H₃IO₆]²⁻ acts as an electron acceptor. researchgate.netnih.gov |

| Electrochemical | Use of electric current to drive the oxidation of iodine species to orthoperiodate or to activate it for other reactions. | - "Green" synthesis of para-periodate from iodate using Boron-Doped Diamond (BDD) anodes. researchgate.netnih.gov- In-situ regeneration and recycling of periodate from iodate, enabling sustainable chemical processes. nih.gov- Enhanced degradation of organic pollutants through electrochemical activation of periodate. researchgate.net |

Role of Orthoperiodate(3-) in Heterogeneous and Homogeneous Catalysis

Orthoperiodate(3-) and its related species play a crucial role as terminal oxidants in a variety of catalytic systems, spanning both heterogeneous and homogeneous catalysis. Its primary function is to regenerate the active catalyst after it has been reduced in an oxidation reaction, allowing for the use of catalytic amounts of often expensive or toxic metals. wikipedia.org

Homogeneous Catalysis: In homogeneous catalysis, both the catalyst and reactants are in the same phase. Periodate is famously used as the stoichiometric oxidant in the Lemieux-Johnson oxidation, where a catalytic amount of osmium tetroxide (OsO₄) is used to cleave alkenes into aldehydes and ketones. wikipedia.org The periodate regenerates the active OsO₄ from its reduced form. Similarly, it is used to regenerate ruthenium tetroxide (RuO₄) from ruthenium precursors for various oxidation reactions. wikipedia.orgacs.org

More recently, orthoperiodate has been employed as a chemical oxidant in the study of molecular water-oxidation catalysts. acs.orgresearchgate.net For example, a soluble, inherently stable water-oxidation catalyst was designed using a hematite (B75146) core complexed with polyoxometalate ligands, which operates homogeneously in water with orthoperiodate as the oxidant. nih.gov Sodium periodate is particularly useful for catalysts with low overpotentials. acs.orgresearchgate.net The choice of periodate as an oxidant is advantageous because, unlike some other strong oxidants like Ce(IV), it is stable across a wide pH range, from strongly acidic to strongly alkaline conditions. rsc.org

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants. Periodate is used as a co-oxidant in systems where the primary catalytic species is immobilized on a solid support. For instance, manganese(III) salophen supported on multi-wall carbon nanotubes has been used as a reusable catalyst for the epoxidation of alkenes with sodium periodate as the terminal oxidant. semanticscholar.org Ruthenium dioxide (RuO₂), a solid redox catalyst, effectively uses periodate as an oxidant to catalyze the oxidation of water to oxygen. rsc.org The periodate provides the necessary thermodynamic driving force for the reaction. rsc.org The use of a solid-supported catalyst simplifies the purification process, as the catalyst can be easily filtered from the reaction mixture.

| Type of Catalysis | Role of Orthoperiodate(3-) | Catalytic System Example | Reaction |

| Homogeneous | Stoichiometric co-oxidant to regenerate the active catalyst. | Osmium Tetroxide (OsO₄) | Lemieux-Johnson oxidation of alkenes. wikipedia.org |

| Homogeneous | Primary oxidant for molecular catalysts. | Hematite-core complex with polyoxometalate ligands. | Visible-light-driven water oxidation. nih.gov |

| Homogeneous | Stoichiometric co-oxidant to regenerate the active catalyst. | Ruthenium Trichloride (RuCl₃) | Oxidation of various organic substrates. acs.org |

| Heterogeneous | Terminal oxidant for a supported catalyst. | Ruthenium Dioxide (RuO₂) | Water oxidation to O₂. rsc.org |

| Heterogeneous | Terminal oxidant for a supported catalyst. | Mn(III)-salophen on carbon nanotubes. | Epoxidation of alkenes. semanticscholar.org |

Advanced Methodological Applications of Orthoperiodate 3 in Chemical Sciences

Orthoperiodate(3-) as a Reagent in Complex Organic Synthesis Strategies

In the realm of organic chemistry, orthoperiodate(3-) is celebrated for its capacity to facilitate specific and often complex molecular transformations. researchgate.net Its utility as a reagent is most pronounced in reactions involving the cleavage of carbon-carbon bonds and various functional group interconversions. thieme-connect.com

Oxidative Cleavage of Vicinal Diols (Malaprade Reaction)

The foremost application of orthoperiodate(3-) in organic synthesis is the oxidative cleavage of vicinal diols (1,2-diols), a transformation known as the Malaprade reaction. wikipedia.org First reported by Léon Malaprade in 1928, this reaction cleanly breaks the carbon-carbon bond between adjacent hydroxyl groups to yield two carbonyl compounds, which can be aldehydes or ketones. wikipedia.orgstackexchange.comyoutube.com

The reaction is believed to proceed through a cyclic periodate (B1199274) ester intermediate, which forms when the vicinal diol reacts with periodic acid. youtube.com This intermediate subsequently fragments to produce the final carbonyl products. masterorganicchemistry.com The Malaprade reaction is highly regarded for its specificity, as it also cleaves α-hydroxy ketones, α-amino alcohols, and 1,2-diamines under mild conditions, typically in aqueous solutions. stackexchange.comyoutube.com This selectivity has made it instrumental in the structural analysis of carbohydrates and the total synthesis of complex natural products. wikipedia.orgwikipedia.org

Applications in Functional Group Transformations

Beyond its signature role in the Malaprade reaction, orthoperiodate(3-) is employed in a variety of other functional group transformations. thieme-connect.comresearchgate.net Its power as an oxidant can be harnessed for several key conversions:

Oxidation of Sulfides: It can selectively oxidize sulfides to their corresponding sulfoxides. wikipedia.org

Oxidative Cleavage of Alkenes: In conjunction with a catalytic amount of osmium tetroxide, periodate facilitates the cleavage of alkenes to form aldehydes or ketones in what is known as the Lemieux-Johnson oxidation. chem-station.com

Oxidation of other functional groups: Periodate is a sufficiently strong oxidizing agent to convert catechols and hydroquinones to their respective quinones. wikipedia.org

Table 1: Selected Functional Group Transformations using Orthoperiodate(3-)

| Starting Material | Product(s) | Co-reagent (if any) | Reaction Name |

|---|---|---|---|

| Vicinal Diol | Aldehydes / Ketones | None | Malaprade Reaction |

| Alkene | Aldehydes / Ketones | Osmium tetroxide (catalytic) | Lemieux-Johnson Oxidation |

| Sulfide | Sulfoxide | None | Sulfide Oxidation |

Analytical Methodologies Employing Orthoperiodate(3-) for Quantitative Determinations

The selective reactivity of orthoperiodate(3-) makes it a valuable reagent in analytical chemistry for the quantitative analysis of various compounds. acs.orgchesci.com

Volumetric and Gravimetric Analysis

In volumetric analysis, a standardized solution of periodate can be used to titrate compounds containing vicinal diol groups, a method often called Malapradian titration. researchgate.net This technique allows for the precise quantification of substances like glycerol (B35011) and various carbohydrates. researchgate.net

Gravimetric analysis using periodate is also possible. For instance, mercury can be quantitatively precipitated as mercuric periodate (Hg₅(IO₆)₂), which can then be dried and weighed. acs.orgacs.org This method is effective for separating mercury from other metals like aluminum, zinc, and copper. acs.org

Spectrophotometric Quantification Methods

Spectrophotometric methods are widely used for determining periodate concentrations or for the indirect determination of other analytes. scielo.brresearchgate.net One common approach involves reacting periodate with iodide in an acidic medium to liberate iodine. scielo.brresearchgate.net The liberated iodine can then bleach a colored reagent, such as azure B, and the decrease in absorbance is measured to determine the initial periodate concentration. scielo.brresearchgate.net This principle can be applied to the indirect determination of vicinal diols like ethylene (B1197577) glycol and glycerol after they are consumed in a Malaprade reaction. nih.gov Other methods involve the oxidation of a substrate by periodate to form a colored product that can be quantified, as seen in the analysis of procainamide (B1213733) hydrochloride. arabjchem.org

Table 2: Comparison of Analytical Methods Using Orthoperiodate(3-)

| Method | Principle | Analyte Examples | Detection Method |

|---|---|---|---|

| Volumetric | Titration of an analyte with a standard periodate solution. researchgate.net | Glycerol, Carbohydrates | Visual or Instrumental Endpoint |

| Gravimetric | Precipitation of an insoluble periodate salt of the analyte. acs.org | Mercury(II) ions | Weighing of precipitate |

| Spectrophotometric (Indirect) | Measurement of the decrease in absorbance of a colored reagent due to reaction with periodate or its reaction products. scielo.brnih.gov | Periodate, Ethylene Glycol, Glycerol | UV-Vis Spectrophotometer |

| Spectrophotometric (Direct) | Measurement of the absorbance of a colored product formed from the oxidation of the analyte by periodate. arabjchem.org | Procainamide hydrochloride | UV-Vis Spectrophotometer |

Spectroscopic Techniques for In Situ Monitoring of Orthoperiodate(3-) Reactions

To gain deeper insights into reaction kinetics and mechanisms, various spectroscopic techniques are employed for the in situ monitoring of reactions involving orthoperiodate(3-). mt.comspectroscopyonline.com These methods provide real-time data on the concentrations of reactants, products, and transient intermediates without altering the reaction mixture. spectroscopyonline.commt.com

FTIR and Raman Spectroscopy: Both Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction monitoring. mt.commt.com Raman spectroscopy, in particular, has been used to study the speciation of periodate in aqueous solutions, confirming the presence of dimeric orthoperiodate ions (H₂I₂O₁₀⁴⁻) under certain alkaline conditions. nih.govresearchgate.net

UV-Visible Spectroscopy: This technique is frequently used to follow the kinetics of periodate reactions. acs.org For example, in the thiourea (B124793) dioxide-periodate clock reaction, the absorbance is monitored over time to understand the reaction profile. acs.org However, care must be taken as UV light can sometimes induce decomposition of the periodate. acs.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to investigate the equilibrium between different periodate species in solution, such as the equilibrium between H₄IO₆⁻ and IO₄⁻. acs.org

These advanced spectroscopic methods are crucial for optimizing reaction conditions, elucidating complex reaction pathways, and developing new applications for orthoperiodate(3-). mt.commt.com

Orthoperiodate(3-) in the Derivatization and Probing of Biomolecules

The oxidative properties of periodate, particularly its ability to cleave vicinal diols, make it an invaluable reagent for the derivatization and structural probing of biomolecules, especially carbohydrates and glycoproteins. nih.govgbiosciences.comatamanchemicals.com

Periodate oxidation is a widely used method for modifying the carbohydrate moieties of glycoproteins. mdpi.com This process involves the cleavage of the carbon-carbon bond between adjacent hydroxyl groups in sugar residues, resulting in the formation of reactive aldehyde groups. thermofisher.com These aldehyde groups can then be used for various chemical conjugations, such as labeling with fluorescent tags or biotin. atamanchemicals.com The extent of oxidation can be controlled by the concentration of periodate used; for example, low concentrations (e.g., 1 mM) tend to selectively oxidize sialic acid residues. thermofisher.com

This selective modification is advantageous in proteomics research as it targets the sugar side chains rather than critical amino acids, thus preserving the protein's biological activity. gbiosciences.com The generated aldehydes can react with primary amines to form Schiff bases, which can be stabilized by reduction to form stable covalent bonds. gbiosciences.com Alternatively, they can react with hydrazide-containing molecules to form stable hydrazone bonds. thermofisher.com

Periodate oxidation has been used to probe the structure and function of glycoproteins. nih.gov For instance, the oxidation of N- and M-specific glycoproteins from human erythrocytes led to a significant reduction in their biological activity, indicating the importance of the carbohydrate components for their function. nih.gov The analysis of carbohydrate components after periodate oxidation revealed extensive transformation and destruction of sialic acid and galactose residues. nih.gov This approach provides valuable insights into the role of specific sugar residues in the biological recognition and function of glycoproteins. researchgate.netwikipedia.orgnih.govthermofisher.com

Future Directions and Emerging Research Frontiers in Orthoperiodate 3 Chemistry

Novel Synthetic Routes and Derivatization Strategies for Orthoperiodate(3-)

Historically, the synthesis of periodates, including orthoperiodates, relied on strong chemical oxidants such as chlorine, hypochlorite, and permanganate. acs.org These methods are often wasteful, generate hazardous byproducts, and can introduce toxic heavy metal contaminants. acs.org In a significant shift towards cleaner production, modern research focuses on electrochemical synthesis. acs.org Industrial-scale production can now involve the electrochemical oxidation of iodates on a lead dioxide anode, representing a more sustainable and cost-efficient approach. acs.orgwikipedia.org This electrochemical method is noted for its clean process and improved waste management, avoiding many of the drawbacks of traditional chemical oxidation routes. acs.org

Beyond general synthesis, novel routes to specific orthoperiodate-containing complexes are being developed. A notable example is the synthesis of a stable tribasic silver(III) bisperiodate complex, K₃Ag[IO₄(OH)₂]₂·4H₂O. acs.org This process involves the chemical oxidation of a silver(I) source with potassium persulfate in an aqueous solution, followed by chelation with orthoperiodate ions under basic conditions. acs.org The successful isolation of this stable Ag(III) complex at a near-neutral pH highlights a significant advancement in coordinating orthoperiodate ligands. acs.org

Derivatization strategies involving orthoperiodate(3-) are also a key area of research, particularly in carbohydrate chemistry. nih.gov A prominent strategy is the use of alkaline periodate (B1199274) oxidation to modify polysaccharides. nih.gov In this process, periodate ions at an alkaline pH (e.g., pH 10) exist predominantly as dimeric orthoperiodate ions (H₂I₂O₁₀⁴⁻). nih.govresearchgate.net These ions can selectively oxidize and cleave specific bonds within polysaccharide structures, such as the non-ordered regions of cellulose (B213188), leading to the formation of valuable derivatives like dialdehyde (B1249045) cellulose. nih.govresearchgate.net This method represents a one-pot reaction combining periodate oxidation and β-alkoxy fragmentation to create new functionalities on the polysaccharide backbone. nih.gov

| Synthesis/Derivatization Method | Reagents/Conditions | Key Features | Research Focus |

| Traditional Chemical Synthesis | I₂/Iodide/Iodate (B108269) + Strong Oxidants (Cl₂, OCl⁻, MnO₄⁻) | Wasteful; uses hazardous reagents; potential for heavy metal contamination. acs.org | Largely historical; being replaced by cleaner methods. acs.org |

| Modern Electrochemical Synthesis | Electrochemical oxidation of iodate on a PbO₂ anode. acs.orgwikipedia.org | "Green" and cost-efficient; superior waste management; environmentally benign. acs.org | Industrial-scale production; sustainable chemistry. acs.org |

| Novel Complex Synthesis | AgNO₃, K₂S₂O₈, KIO₄ in aqueous solution. acs.org | Creates a stable, chelated Ag(III) orthoperiodate complex; isolated at near-neutral pH. acs.org | Development of novel coordination compounds with unique properties. acs.org |

| Polysaccharide Derivatization | Dimeric orthoperiodate ions (H₂I₂O₁₀⁴⁻) at alkaline pH. nih.govresearchgate.net | Selectively oxidizes non-ordered cellulose regions; one-pot reaction for functionalization. nih.gov | Creation of functional biopolymers like dialdehyde cellulose. nih.govresearchgate.net |

Integration of Orthoperiodate(3-) into Advanced Functional Materials Research

A significant frontier for orthoperiodate(3-) chemistry is its application in creating advanced functional materials, particularly from renewable resources like lignocellulose. researchgate.net The selective reactivity of dimeric orthoperiodate ions in alkaline solutions is being harnessed to isolate cellulose nanocrystals (CNCs) directly from various lignocellulosic sources, including sawdust, flax, and pulp. nih.govresearchgate.net

In this process, the dimeric orthoperiodate ions preferentially oxidize the non-ordered, amorphous regions of cellulose. nih.govresearchgate.net The alkaline environment then promotes the degradation of these oxidized chains through β-alkoxy fragmentation, effectively breaking down the less-structured parts of the lignocellulose while leaving the highly crystalline regions intact. nih.govresearchgate.net The result is the facile, one-pot isolation of uniform, carboxylated CNCs. researchgate.net These nanocrystals are highly sought-after advanced materials due to their exceptional mechanical properties, high surface area, and ability to form chiral nematic structures, making them suitable for applications in photonics, sensors, and complex composites. researchgate.netacs.org

This orthoperiodate-based method offers a novel and direct route to produce CNCs from diverse and raw cellulosic materials, bypassing harsher traditional methods that often require aggressive acid hydrolysis. nih.govresearchgate.net The resulting materials are a key focus of research for creating engineered and functional products such as specialized films, gels, and composites. researchgate.net

| Material | Precursor | Orthoperiodate Role | Key Findings & Applications |

| Cellulose Nanocrystals (CNCs) | Lignocellulose (e.g., sawdust, flax, kenaf, pulp). researchgate.net | Dimeric orthoperiodate (H₂I₂O₁₀⁴⁻) selectively oxidizes and enables the removal of non-ordered cellulose regions. nih.govresearchgate.net | A novel, direct method for producing uniform CNCs; the process is selective and can be applied to diverse raw materials. nih.govresearchgate.net Applications in chiral photonics, sensors, and advanced composites. acs.org |

| Dialdehyde Cellulose (DAC) | Polysaccharides (e.g., cellulose). nih.govresearchgate.net | Periodate oxidation introduces aldehyde groups onto the cellulose backbone. nih.gov | DAC is an important functional biopolymer used as a precursor for further modifications and applications in the biomedical field. researchgate.net |

Green Chemistry Principles Applied to Orthoperiodate(3-) Processes

The application of green chemistry principles is reshaping the synthesis and use of orthoperiodate(3-). acs.org This philosophy focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov

Several key principles of green chemistry are being actively integrated into orthoperiodate(3-) chemistry:

Prevention of Waste : Traditional chemical syntheses of periodate are wasteful. acs.org The development of clean electrochemical synthesis and recycling protocols is a direct application of this primary principle, as it minimizes waste generation from the outset. acs.orgtradebe.com

Designing Less Hazardous Chemical Syntheses : Electrochemical synthesis avoids the use of hazardous oxidants like chlorine gas. acs.orgmsu.edu This approach uses electricity as a clean oxidizing agent, generating substances with little to no toxicity to humans or the environment. acs.orgmsu.edu

Catalysis : Electrochemical processes can be seen as a form of electro-catalysis, which is preferable to using stoichiometric reagents that are consumed in the reaction and generate more waste. acs.orgtradebe.com

Use of Renewable Feedstocks : A major application of orthoperiodate(3-) is the processing of renewable feedstocks like lignocellulose to produce high-value materials such as CNCs. researchgate.nettradebe.com

Design for Degradation : The main byproduct in the solution after CNC isolation using alkaline periodate oxidation is formic acid, a simple organic acid that is less persistent in the environment than complex chemical waste. nih.govmsu.edu

| Green Chemistry Principle | Application in Orthoperiodate(3-) Processes |

| 1. Prevention | Electrochemical synthesis minimizes byproducts compared to traditional chemical oxidation. acs.orgtradebe.com |

| 3. Less Hazardous Synthesis | Replacing hazardous oxidants (e.g., Cl₂) with electricity. acs.orgmsu.edu |

| 7. Use of Renewable Feedstocks | Processing of lignocellulose (wood, flax) into advanced materials. researchgate.netepa.gov |

| 9. Catalysis | Use of electrochemical methods instead of stoichiometric reagents. acs.orgepa.gov |

| 10. Design for Degradation | The primary soluble byproduct of cellulose oxidation is simple formic acid. nih.govtradebe.com |

| 11. Real-time Analysis | Regeneration of periodate from iodate using ozone is a recyclable, monitored process. researchgate.netresearchgate.net |

Interdisciplinary Research Synergies Involving Orthoperiodate(3-) Chemistry

The expanding scope of orthoperiodate(3-) chemistry inherently fosters interdisciplinary research, bridging fundamental chemistry with materials science, chemical biology, and engineering. The research into orthoperiodate(3-) is no longer confined to a single domain but thrives at the intersection of multiple fields.

A prime example is the production of cellulose nanocrystals. researchgate.net This research combines:

Organic and Inorganic Chemistry : To understand the reaction mechanisms of dimeric orthoperiodate ions with complex polysaccharide structures. nih.gov

Materials Science : To characterize the resulting nanocrystals and fabricate them into advanced functional materials like films and composites with tailored physical and optical properties. acs.orgresearchgate.net

Polymer Science : To study the modification of natural polymers and the resulting changes in their hierarchical structure. researchgate.net

Nanotechnology : To explore the self-assembly of CNCs and their application in nanoscale devices. acs.org

Similarly, the development of bioconjugation methods, where molecules are attached to proteins or other biomacromolecules, represents a synergy between synthetic chemistry and chemical biology. tohoku.ac.jp The derivatization of polysaccharides using orthoperiodate(3-) is a parallel concept, applying precise chemical reactions to large biological molecules to create new functionalities. nih.gov This area of research requires a deep, collaborative understanding of both the chemical reagent and the biological substrate. warwick.ac.uk

Modern research endeavors often require a multi-faceted approach where chemists, physicists, biologists, and engineers collaborate. ganil-spiral2.eumit.edu The future of orthoperiodate(3-) chemistry lies in strengthening these synergies to tackle complex challenges, from designing sustainable chemical production cycles to engineering novel biomaterials for medical and technological applications.

常见问题

Q. What are the common synthesis routes for orthoperiodate(3-) in inorganic chemistry research?

Orthoperiodate(3-) (e.g., H₂IO₆³⁻ or IO₆⁵⁻) is typically synthesized via oxidation of iodate (IO₃⁻) under alkaline conditions using chlorine gas. This reaction requires elevated temperatures to minimize side reactions like chlorine disproportionation . Alternatively, metaperiodate (IO₄⁻) can be converted to orthoperiodate(3-) through precipitation reactions with divalent cations (e.g., Ca²⁺ or Mg²⁺), where hydration and structural reorganization occur .

Q. How does pH influence the speciation of orthoperiodate(3-) in aqueous solutions?

Orthoperiodate(3-) exists in equilibrium with other iodate species depending on pH. In alkaline conditions, H₅IO₆ (orthoperiodic acid) deprotonates to form H₄IO₆⁻ and H₃IO₆²⁻, while further dehydration at high pH yields IO₄⁻ (metaperiodate). Monitoring pH is critical to stabilize the desired species, as dimerization and aggregation pathways may dominate under specific conditions .

Q. What structural features distinguish orthoperiodate(3-) from other periodate anions?

Orthoperiodate(3-) adopts an octahedral geometry (IO₆⁵⁻) with six equivalent I–O bonds, as confirmed by Lewis structure analysis (bond order ~1.5) . In contrast, metaperiodate (IO₄⁻) is tetrahedral. Crystallographic studies reveal that orthoperiodate(3-) often forms hydrated salts (e.g., adeninium orthoperiodate hybrids) with distinct hydrogen-bonding networks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported orthoperiodate(3-) synthesis outcomes?

Discrepancies in synthesis (e.g., varying yields or side products) often arise from differences in reaction temperature, chlorine flow rate, or cation choice. For example, rapid chlorine introduction at low temperatures favors chlorate formation over orthoperiodate . Methodological solutions include:

- Systematic variation of reaction parameters (temperature, pH, stoichiometry).

- Advanced characterization (X-ray diffraction, Raman spectroscopy) to confirm phase purity .

- Computational modeling to predict equilibrium shifts under different conditions .

Q. What spectroscopic and computational methods are most effective for analyzing orthoperiodate(3−) in hybrid materials?

- Vibrational spectroscopy : Identifies I–O stretching modes (~750–850 cm⁻¹) and hydrogen-bonding interactions in hydrated crystals .

- Hirshfeld surface analysis : Maps intermolecular interactions in organic-inorganic hybrids, distinguishing orthoperiodate(3−) coordination environments .

- Theoretical simulations : Density Functional Theory (DFT) optimizes geometry and predicts electronic properties, aiding in assigning experimental spectra .

Q. How do metal cations influence the stability and reactivity of orthoperiodate(3−) compounds?

Cations like Ca²⁺ or Na⁺ stabilize orthoperiodate(3−) through electrostatic interactions and hydration. For instance, Na₃H₂IO₆ crystallizes from alkaline solutions but converts to NaIO₄ in acidic media . Rare-earth cations (e.g., La³⁺) form stable orthoperiodate salts due to high charge density, which resists thermal decomposition up to 300°C .

Q. What challenges arise in characterizing orthoperiodate(3−) equilibria under non-ambient conditions?

High-temperature or high-pressure studies may shift equilibria toward dehydrated or dimerized species (e.g., H₂I₂O₁₀⁴⁻). In situ techniques like variable-temperature XRD or Raman spectroscopy are essential to track dynamic speciation . Contradictions in literature data often stem from incomplete accounting of temperature-dependent equilibria .

Methodological Considerations

Q. How should researchers design experiments to minimize side reactions during orthoperiodate(3−) synthesis?

- Controlled reagent addition : Gradual chlorine introduction prevents localized alkaline depletion, reducing chlorate formation .

- Cation selection : Use divalent cations (e.g., Ca²⁺) to precipitate orthoperiodate(3−) and avoid competing metaperiodate crystallization .

- Real-time monitoring : pH and redox potential sensors optimize reaction progress .

Q. What strategies validate the purity of orthoperiodate(3−) compounds in crystallographic studies?

Q. How can computational chemistry address gaps in experimental data on orthoperiodate(3−) reactivity?

DFT calculations predict reaction pathways, such as the activation energy for IO₆⁵⁻ → IO₄⁻ conversion, guiding experimentalists toward optimal conditions . Molecular dynamics simulations model aqueous speciation, complementing NMR or UV-Vis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。